3-Fluoro-4-(trifluoromethoxy)thiophenol
Description
Contextual Significance of Organofluorine Compounds in Advanced Chemical Research
Organofluorine compounds have garnered immense interest due to the unique physicochemical properties imparted by the fluorine atom. Fluorine's high electronegativity and the strength of the carbon-fluorine (C-F) bond significantly alter the electronic and steric profile of a molecule. google.com The trifluoromethoxy (-OCF3) group, in particular, is highly sought after in drug design and discovery. It is recognized for its ability to enhance metabolic stability, improve lipophilicity, and modulate the biological activity of a parent compound. google.comrsc.org The incorporation of such fluorinated moieties can lead to improved pharmacokinetic profiles, making them a powerful tool for medicinal chemists. mdpi.com The trifluoromethyl (-CF3) group, a related functionality, is also known to confer increased stability and lipophilicity. google.com The unique electronic characteristics of fluorine typically cause substantial alterations in the physicochemical properties of organic molecules when a fluorinated group is incorporated. thieme-connect.com
The advantages of including trifluoromethyl and trifluoromethoxy groups in bioactive molecules are numerous. They can enhance binding affinity to biological targets through favorable electrostatic interactions and can block metabolic pathways, thereby increasing the half-life of a drug. mdpi.com Consequently, an estimated one-fifth of all pharmaceuticals contain fluorine, a testament to its strategic importance in modern medicine. researchgate.net
Strategic Importance of Thiophenol Scaffolds as Versatile Synthons
Thiophenols, or aromatic thiols, are a class of organosulfur compounds that serve as highly versatile intermediates in organic synthesis. The thiol group (-SH) is a potent nucleophile, readily participating in a variety of chemical transformations, including alkylation, arylation, and addition reactions. This reactivity makes thiophenol scaffolds ideal building blocks for the construction of more complex molecular architectures.
Thiophenols are precursors to a wide range of sulfur-containing compounds and are used in the production of pharmaceuticals, such as sulfonamides. wikipedia.org Their synthesis can be achieved through several methods, including the reduction of sulfonyl chlorides and the Newman-Kwart rearrangement, which allows for the conversion of phenols to thiophenols. wikipedia.orgorganic-chemistry.org The latter involves the thermal rearrangement of an O-aryl thiocarbamate to an S-aryl thiocarbamate, which is then hydrolyzed to yield the desired thiophenol. organic-chemistry.orgwikipedia.org This method is particularly valuable as it provides a reliable route to thiophenols from readily available phenol precursors. chem-station.comorgsyn.org
Overview of 3-Fluoro-4-(trifluoromethoxy)thiophenol as a Focal Point in Contemporary Organic Synthesis
This compound is a specialized chemical building block that embodies the strategic advantages of both organofluorine and thiophenol chemistries. While this specific compound is not extensively documented in widely available literature, its structure suggests significant potential as a synthon in modern organic synthesis. Its utility can be inferred from the combined electronic effects of its functional groups: the electron-withdrawing nature of the fluorine and trifluoromethoxy groups, and the nucleophilic and reactive thiol group.
The synthesis of this compound can be logically approached from its corresponding phenol, 3-Fluoro-4-(trifluoromethoxy)phenol. The conversion of phenols to thiophenols is a well-established transformation, often accomplished via the Newman-Kwart rearrangement. wikipedia.orgjk-sci.com This two-step process would involve the initial formation of an O-aryl thiocarbamate from 3-Fluoro-4-(trifluoromethoxy)phenol, followed by a thermal rearrangement and subsequent hydrolysis to yield the target thiophenol. orgsyn.org The electron-withdrawing substituents on the aromatic ring are known to facilitate the key rearrangement step. jk-sci.com
The resulting this compound is a valuable intermediate for creating novel compounds in medicinal and materials chemistry. The presence of the fluoro and trifluoromethoxy groups can be expected to confer desirable properties such as enhanced metabolic stability and lipophilicity to the final products. rsc.org The thiol group provides a reactive handle for further molecular elaboration, allowing for its incorporation into larger, more complex structures.
Chemical and Physical Properties of Related Compounds
Table 1: Properties of Structurally Similar Compounds
| Property | 3-Fluoro-4-(trifluoromethoxy)phenol | 4-(Trifluoromethoxy)thiophenol researchgate.net |
|---|---|---|
| Molecular Formula | C7H4F4O2 | C7H5F3OS |
| Molecular Weight | 196.10 g/mol | 194.18 g/mol |
| CAS Number | 2783357 (CID) | 169685-29-4 |
| Appearance | Not Specified | Colorless Liquid |
| XLogP3 | 2.8 | Not Specified |
Compound Names Mentioned in this Article
Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-4-(trifluoromethoxy)benzenethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4OS/c8-5-3-4(13)1-2-6(5)12-7(9,10)11/h1-3,13H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBIMKMCQKFSQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S)F)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Methodologies for the Chemical Synthesis of 3 Fluoro 4 Trifluoromethoxy Thiophenol
Traditional and Contemporary Approaches to Substituted Aryl Thiol Formation
The introduction of a thiol group onto an aromatic ring can be accomplished through various synthetic strategies. These methods range from classical reactions to modern metal-catalyzed processes, each with its own set of advantages and limitations.
Metal-Catalyzed C-S Bond Formation Reactions (e.g., CuI-catalyzed processes)
Transition metal-catalyzed cross-coupling reactions have become a powerful tool for the formation of carbon-sulfur (C-S) bonds. Copper-catalyzed reactions, in particular, have been extensively developed for the synthesis of aryl thiols and their derivatives. The Ullmann condensation, a classic example of a copper-promoted reaction, involves the coupling of an aryl halide with a thiol in the presence of a copper catalyst. wikipedia.org Modern iterations of this reaction often employ copper(I) iodide (CuI) as a catalyst, which has proven to be effective for the S-arylation of various thiols. researchgate.net
A common approach involves the reaction of an aryl iodide with a sulfur source, such as sulfur powder, in the presence of a CuI catalyst and a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF). The resulting disulfide intermediate can then be reduced in situ using a reducing agent like sodium borohydride (B1222165) (NaBH₄) to yield the desired aryl thiol. organic-chemistry.org This method is advantageous due to its tolerance of a wide range of functional groups on the aryl halide, including electron-withdrawing groups like fluorine and trifluoromethoxy. organic-chemistry.org
The general mechanism of the Ullmann-type C-S coupling involves the formation of a copper(I) thiolate, which then reacts with the aryl halide. wikipedia.org The choice of ligand can significantly impact the efficiency of the reaction, although ligand-free systems have also been developed. researchgate.net
Table 1: Key Parameters in CuI-Catalyzed Thiophenol Synthesis
| Parameter | Description | Examples |
| Copper Source | The catalytic species responsible for facilitating the C-S bond formation. | CuI, Cu₂O, CuO nanoparticles |
| Sulfur Source | The reagent that provides the sulfur atom for the thiol group. | Sulfur powder (S₈), Sodium Sulfide (Na₂S·9H₂O), Thiourea |
| Aryl Halide | The electrophilic partner in the coupling reaction. Aryl iodides are generally more reactive than bromides or chlorides. | 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene |
| Base | Used to deprotonate the thiol or to facilitate the reaction with other sulfur sources. | K₂CO₃, Cs₂CO₃, KOH |
| Solvent | A high-boiling polar aprotic solvent is typically used to ensure solubility and facilitate the reaction at elevated temperatures. | DMF, NMP, DMSO |
| Reducing Agent | Required to convert disulfide or other sulfur intermediates to the final thiophenol. | NaBH₄, Triphenylphosphine (PPh₃) |
Synthesis via Functionalized Benzenesulfonamide (B165840) Derivatives
An alternative route to aryl thiols involves the use of benzenesulfonamide derivatives as precursors. This method offers a different synthetic handle and can be particularly useful when the corresponding aryl halide is not readily accessible. A patent describes a method for preparing various thiophenols by heating the corresponding benzenesulfonamide with potassium formate. google.com For instance, 3-fluoro-4-methoxybenzenesulfonamide (B1384934) has been converted to 3-fluoro-4-methoxythiophenol (B1334152) using this method. google.com This suggests that a similar approach could be applied to a 3-fluoro-4-(trifluoromethoxy)benzenesulfonamide precursor.
The reaction typically requires high temperatures (around 200 °C) and a significant excess of potassium formate. The transformation efficiency can vary depending on the substituents on the aromatic ring. google.com
Preparation and Functionalization Routes to the 3-Fluoro-4-(trifluoromethoxy)aryl Moiety
The successful synthesis of 3-Fluoro-4-(trifluoromethoxy)thiophenol is critically dependent on the availability of a suitably functionalized 3-fluoro-4-(trifluoromethoxy)aryl precursor. Several synthetic routes can be envisioned to construct this key intermediate.
A plausible starting material is 3-fluoro-4-(trifluoromethoxy)aniline (B1319218). This compound can be prepared through a multi-step sequence, although specific literature on its synthesis is not abundant. A general approach could involve the nitration of a suitable fluorinated trifluoromethoxybenzene derivative, followed by reduction of the nitro group to an amine. nbinno.com
Once 3-fluoro-4-(trifluoromethoxy)aniline is obtained, it can be converted to the corresponding thiophenol via a Sandmeyer-type reaction. The Sandmeyer reaction is a versatile method for the conversion of an aromatic amino group into a variety of functional groups via a diazonium salt intermediate. organic-chemistry.org For the synthesis of thiophenols, the diazonium salt is typically treated with a sulfur-containing nucleophile. While classic Sandmeyer reactions often use copper salts as catalysts, some variations for thiophenol synthesis can proceed without a catalyst. organic-chemistry.org
Another viable precursor is 1-bromo-3-fluoro-4-(trifluoromethoxy)benzene. This aryl halide can serve as the electrophilic partner in a metal-catalyzed C-S bond formation reaction, as described in section 2.1.1. The synthesis of this bromo-derivative would likely involve the bromination of a 3-fluoro-4-(trifluoromethoxy)benzene precursor.
Optimization of Reaction Conditions, Selectivity, and Catalyst Systems in Thiophenol Synthesis
The efficiency and selectivity of thiophenol synthesis, particularly through metal-catalyzed C-S bond formation, are highly dependent on the careful optimization of several reaction parameters. The electronic nature of the substituents on the aryl halide can significantly influence the reaction outcome, with electron-deficient substrates often requiring tailored conditions.
For copper-catalyzed reactions, the choice of the copper source, ligand, base, and solvent can have a profound impact on the yield and purity of the product. While ligand-free systems using CuI have been shown to be effective, the addition of ligands such as 1,10-phenanthroline (B135089) or various N,N- and N,O-bidentate ligands can enhance the catalytic activity and broaden the substrate scope. researchgate.net
The base also plays a crucial role. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly employed. The strength and solubility of the base can affect the rate of the reaction and the formation of side products.
Table 2: Factors Influencing Optimization of Thiophenol Synthesis
| Factor | Influence on the Reaction | Considerations for Optimization |
| Catalyst System | The nature of the metal and its ligands determines the catalytic activity and selectivity. | For electron-deficient aryl halides, a more electron-rich ligand may be beneficial. The catalyst loading should be minimized to reduce cost and environmental impact. |
| Ligand | Ligands can stabilize the metal center, increase its solubility, and modulate its reactivity. | The choice of ligand can influence the chemoselectivity of the reaction, for example, in cases where other reactive functional groups are present. |
| Base | The base is essential for the deprotonation of the thiol or for activating other sulfur sources. | The strength and nature of the base can affect the reaction rate and the formation of byproducts. A screen of different bases is often necessary. |
| Solvent | The solvent affects the solubility of the reactants and the reaction temperature. | High-boiling polar aprotic solvents are generally preferred for Ullmann-type couplings. |
| Temperature | The reaction temperature influences the reaction rate and the stability of the intermediates. | Higher temperatures can lead to faster reactions but may also promote side reactions and decomposition. |
| Reaction Time | Sufficient time is required for the reaction to go to completion. | The reaction progress should be monitored to avoid prolonged reaction times that can lead to product degradation. |
Chemoselectivity is a key consideration when synthesizing highly functionalized molecules. In the context of this compound synthesis from a corresponding aryl halide, the reaction conditions must be chosen to favor C-S bond formation over potential side reactions involving the fluoro or trifluoromethoxy groups. Generally, C-F and C-OCF₃ bonds are relatively inert under the conditions typically employed for copper-catalyzed C-S coupling.
Elucidating the Reactivity Profile and Transformative Potential of 3 Fluoro 4 Trifluoromethoxy Thiophenol in Complex Chemical Transformations
Nucleophilic Reactivity of the Thiol Group
The thiol (-SH) group of 3-fluoro-4-(trifluoromethoxy)thiophenol is a key functional moiety that dictates a significant portion of its chemical behavior. As a soft nucleophile, the sulfur atom readily participates in a variety of bond-forming reactions. The electronic nature of the aromatic ring, substituted with both a fluorine atom and a trifluoromethoxy group, modulates the nucleophilicity of the thiol. The fluorine atom acts as a weak electron-withdrawing group via induction, while the potent electron-withdrawing trifluoromethoxy group further decreases the electron density on the ring, thereby increasing the acidity of the thiol proton and enhancing the nucleophilicity of the corresponding thiolate anion.
Sulfa-Michael Addition Reactions with Activated Olefins
The Sulfa-Michael addition, or thia-Michael addition, is a conjugate addition reaction where a thiol adds to an α,β-unsaturated carbonyl compound or other electron-deficient olefin. This reaction is a powerful tool for carbon-sulfur bond formation. The thiolate anion of this compound, generated by a suitable base, acts as the nucleophile, attacking the β-carbon of the activated olefin.
Research into the sulfa-Michael addition of aryl thiols to trisubstituted α-fluoro-α,β-unsaturated esters has demonstrated the efficiency of this transformation. researchgate.netnih.govacs.org These reactions can be catalyzed by organocatalysts, such as cinchona alkaloid derivatives, to achieve high yields and enantioselectivity. researchgate.netnih.gov The reactivity in these additions is influenced by the electronic properties of the thiophenol. For this compound, the electron-withdrawing substituents are expected to enhance the acidity of the thiol, facilitating the formation of the reactive thiolate nucleophile.
| Activated Olefin | Base/Catalyst | Product | Typical Yield |
|---|---|---|---|
| α-Fluoro-α,β-unsaturated ester | (DHQ)2PYR (Cinchona alkaloid dimer) | β-thio-α-fluoro ester | Fair to Excellent |
| α,β-Unsaturated ketone | Triethylamine | β-thio ketone | Good to High |
| Nitroalkene | Thiourea organocatalyst | β-thio nitroalkane | Good |
Nucleophilic Aromatic Substitution (SNAr) Strategies involving Fluoroarene Reactivity
Nucleophilic aromatic substitution (SNAr) is a critical reaction for the functionalization of electron-deficient aromatic rings. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer intermediate. nih.gov For an SNAr reaction to occur, the aromatic ring must be activated by at least one strong electron-withdrawing group positioned ortho or para to a suitable leaving group, typically a halide. youtube.com
The thiolate of this compound can serve as a potent nucleophile in SNAr reactions with highly activated fluoroarenes. For instance, its reaction with substrates like 1-fluoro-2,4-dinitrobenzene (B121222) would proceed readily to form the corresponding thioether. The rate of these reactions is dependent on the stability of the Meisenheimer complex, which is enhanced by the presence of electron-withdrawing groups. nih.gov The fluorine atom is an excellent leaving group in this context due to its high electronegativity, which polarizes the C-F bond and facilitates the initial nucleophilic attack. youtube.com Base-promoted SNAr reactions of fluoroarenes with N-H containing heterocycles have shown that the C-F bond exhibits high reactivity towards nucleophilic substitution. nih.gov
| Fluoroarene Substrate | Base | Solvent | Resulting Thioether |
|---|---|---|---|
| 1-Fluoro-2,4-dinitrobenzene | K2CO3 | DMF | 2,4-Dinitrophenyl-[3-fluoro-4-(trifluoromethoxy)phenyl]sulfane |
| Pentafluoropyridine | NaH | THF | 4-{[3-Fluoro-4-(trifluoromethoxy)phenyl]sulfanyl}-2,3,5,6-tetrafluoropyridine |
| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | K2CO3 | DMF | 3-Nitro-5-(pentafluorosulfanyl)phenyl-[3-fluoro-4-(trifluoromethoxy)phenyl]sulfane. beilstein-journals.orgnih.gov |
Derivatization to Thioethers and Disulfides (e.g., trifluoromethyl disulfides formation)
Beyond SNAr, the thiol group of this compound is readily converted into other sulfur-containing functionalities, such as thioethers and disulfides. Thioethers can be synthesized through various methods, including the SN2 displacement of alkyl halides or sulfonates by the thiolate. beilstein-journals.org
The formation of disulfides from thiols is a common oxidative transformation. Symmetrical disulfides can be formed by the oxidation of two thiol molecules. More complex, unsymmetrical disulfides can also be prepared. A particularly relevant transformation is the synthesis of aryl trifluoromethyl disulfides. Studies have shown that fluoro-substituted thiophenols can be effectively converted into the corresponding trifluoromethyl disulfides using electrophilic trifluoromethylthiolating reagents, such as N-(trifluoromethylsulfanyl)aniline, in the presence of a strong acid like triflic acid (TfOH). rsc.orgrsc.org This reaction proceeds selectively and efficiently, providing a direct route to this important class of organofluorine compounds. rsc.orgrsc.org
| Reagent | Reaction Type | Product Class | Example Product |
|---|---|---|---|
| Benzyl bromide | SN2 Alkylation | Thioether | Benzyl-[3-fluoro-4-(trifluoromethoxy)phenyl]sulfane |
| Iodine (I2), Base | Oxidative Coupling | Symmetrical Disulfide | Bis[3-fluoro-4-(trifluoromethoxy)phenyl]disulfane |
| PhNHSCF3, TfOH | Electrophilic Trifluoromethylthiolation | Trifluoromethyl Disulfide | 3-Fluoro-4-(trifluoromethoxy)phenyldisulfane. rsc.orgrsc.org |
Electrophilic and Radical Functionalization of the Aromatic Ring
While the thiol group exhibits potent nucleophilic character, the aromatic ring of this compound can undergo functionalization through electrophilic or radical pathways. The regiochemical outcome of these reactions is governed by the directing effects of the three substituents: the thiol (-SH), the fluorine (-F), and the trifluoromethoxy (-OCF3) groups.
Regioselective Electrophilic Substitution Patterns and Mechanistic Considerations (e.g., nitration, halogenation)
In electrophilic aromatic substitution (EAS), the directing effects of the existing substituents determine the position of the incoming electrophile. The activating/deactivating and ortho-, para-, or meta-directing properties of each group must be considered.
-SH (Thiol): Strongly activating, ortho, para-directing.
-F (Fluoro): Deactivating (due to induction), but ortho, para-directing (due to resonance).
-OCF3 (Trifluoromethoxy): Strongly deactivating, meta-directing.
The positions on the ring are C1(-SH), C2, C3(-F), C4(-OCF3), C5, and C6. The positions available for substitution are C2, C5, and C6.
Position C2 is ortho to -SH and meta to -F and -OCF3.
Position C5 is meta to -SH, meta to -F, and ortho to -OCF3.
Position C6 is ortho to -SH, para to -F, and meta to -OCF3.
Given that the thiol group is a powerful ortho, para-director, substitution is most likely to be directed to positions C2 and C6. Between these two, C6 is also para to the ortho, para-directing fluorine atom, potentially reinforcing substitution at this site. The powerful deactivating and meta-directing influence of the -OCF3 group would likely disfavor substitution at C5. Therefore, electrophilic substitution is predicted to occur predominantly at the C2 and C6 positions, ortho to the thiol group. It has been observed that nitration of related aryl trifluoromethyl disulfides can occur on the aromatic ring without oxidation of the sulfur atoms. rsc.org
| Electrophile | Reagents | Predicted Major Product(s) | Mechanistic Consideration |
|---|---|---|---|
| NO2+ | HNO3/H2SO4 | 2-Nitro-5-fluoro-4-(trifluoromethoxy)thiophenol and/or 2-Nitro-3-fluoro-4-(trifluoromethoxy)thiophenol | Formation of Wheland intermediate stabilized by -SH and -F groups. |
| Br+ | Br2, FeBr3 | 2-Bromo-5-fluoro-4-(trifluoromethoxy)thiophenol and/or 2-Bromo-3-fluoro-4-(trifluoromethoxy)thiophenol | Lewis acid polarizes the halogen molecule to generate the electrophile. |
Visible-Light-Promoted and Radical-Mediated Transformations (e.g., S-perfluoroalkylation)
In recent years, visible-light photoredox catalysis has emerged as a mild and powerful method for generating radical intermediates. Thiophenols are excellent substrates for such transformations. Specifically, the S-perfluoroalkylation of thiophenols can be achieved under catalyst-free, visible-light-promoted conditions. cas.cnrsc.org
The proposed mechanism involves the deprotonation of the thiophenol by a base to form the thiolate anion. cas.cn This electron-rich thiolate then forms an electron donor-acceptor (EDA) complex with a perfluoroalkyl source, such as a perfluoroalkyl phenyl sulfone. cas.cnresearchgate.net Upon irradiation with visible light, an intramolecular single electron transfer (SET) occurs within the EDA complex. cas.cnrsc.org This process generates a phenylthio radical and the radical anion of the perfluoroalkyl source, which then fragments to release a perfluoroalkyl radical. The phenylthio radical and the perfluoroalkyl radical then combine to form the final S-perfluoroalkylated product. The electronic properties of the thiophenol are crucial, with electron-rich substrates often showing higher reactivity. cas.cn The presence of electron-withdrawing groups on this compound would influence the energy levels of the EDA complex and the efficiency of the SET process.
| Perfluoroalkyl Source | Conditions | Product | Key Mechanistic Step |
|---|---|---|---|
| Trifluoromethyl phenyl sulfone (PhSO2CF3) | Visible light, Base (e.g., DBU) | 3-Fluoro-4-(trifluoromethoxy)phenylsulfane | Single Electron Transfer (SET) within an EDA complex. cas.cn |
| Perfluoroethyl phenyl sulfone (PhSO2CF2CF3) | Visible light, Base | 3-Fluoro-4-(trifluoromethoxy)phenylsulfane | Generation of a perfluoroethyl radical. cas.cn |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura coupling) for Aryl Thiol Functionalization
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While the use of aryl halides and triflates as electrophilic partners is well-established, the development of methods utilizing aryl thiols has gained traction. In the context of this compound, the thiol group can be leveraged in several ways for aryl thiol functionalization, most notably in variations of traditional cross-coupling reactions where the thiol itself is a reactive partner.
The Suzuki-Miyaura coupling, conventionally a reaction between an organoboron compound and an organohalide, can be adapted for the functionalization of thiols. For a molecule like this compound, this can be envisioned through derivatization of the thiol into a suitable coupling partner, such as a thioether or a thianthrene (B1682798) salt, which can then participate in the catalytic cycle.
The electronic properties of this compound are expected to significantly influence its reactivity in such transformations. The presence of the strongly electron-withdrawing trifluoromethoxy group (-OCF₃) and the moderately electron-withdrawing fluorine atom at positions meta and ortho to the thiol group, respectively, decreases the electron density of the aromatic ring. This electronic-deficient nature can influence the oxidative addition step in a palladium catalytic cycle, should the aromatic ring itself be functionalized with a leaving group for a cross-coupling reaction.
More directly, the thiol group can be engaged in C-S cross-coupling reactions. For instance, in a reaction analogous to the Buchwald-Hartwig amination, this compound could be coupled with aryl halides or triflates to form diaryl thioethers. The success of such reactions often depends on the choice of palladium catalyst, ligand, and base. The acidity of the thiol proton (discussed in the next section) is a critical factor, as deprotonation to the thiolate is a key step in the catalytic cycle.
Below is a representative table of potential palladium-catalyzed cross-coupling reactions involving aryl thiols, which could be applicable to this compound.
| Reaction Type | Coupling Partners | Typical Catalyst/Ligand System | Potential Product |
|---|---|---|---|
| C-S Coupling (Thioetherification) | This compound + Aryl Halide/Triflate | Pd(OAc)₂ / Xantphos or Pd₂(dba)₃ / BrettPhos | Diaryl Thioether |
| Suzuki-Miyaura (via Thiol Derivatization) | Activated Thioether of Target Compound + Arylboronic Acid | Pd(PPh₃)₄ or PdCl₂(dppf) | Aryl-Aryl' Thioether |
Detailed research findings on the specific application of this compound in these reactions are limited in publicly accessible literature. However, based on the known reactivity of other substituted thiophenols, it is anticipated that the compound would be a viable substrate for such transformations. The electron-withdrawing nature of the substituents would likely enhance the nucleophilicity of the corresponding thiolate, while potentially complicating oxidative addition if C-H activation on the aromatic ring is desired.
Reactivity Studies of Acid-Base Equilibria and Proton Transfer Dynamics
Thiophenol itself is significantly more acidic than phenol, with a pKa of approximately 6.6 in water. wikipedia.org This increased acidity is due to the lower bond strength of the S-H bond compared to the O-H bond and the greater polarizability of the sulfur atom, which helps to stabilize the resulting thiophenolate anion.
The presence of electron-withdrawing groups on the aromatic ring further increases the acidity of the thiol proton by stabilizing the negative charge of the conjugate base through inductive and/or resonance effects. In this compound, both the fluorine atom and the trifluoromethoxy group are strongly electron-withdrawing. The trifluoromethoxy group, in particular, is one of the most powerfully electron-withdrawing groups in organic chemistry.
The cumulative effect of these two substituents is expected to lower the pKa of this compound significantly compared to thiophenol. For comparison, the pKa of 4-nitrothiophenol (B108094) is approximately 4.5. Given the potent electron-withdrawing capacity of the trifluoromethoxy group, the pKa of the title compound is likely to be in a similar or even lower range.
The table below provides a comparison of the pKa values of thiophenol and related substituted phenols, which illustrates the impact of electron-withdrawing groups on acidity.
| Compound | pKa (in H₂O) | Key Substituent Effect |
|---|---|---|
| Phenol | 9.95 | Reference Compound |
| Thiophenol | 6.62 wikipedia.org | Increased acidity due to S-H bond |
| 4-Nitrophenol | 7.15 | Strong electron-withdrawing group |
| 4-Nitrothiophenol | ~4.5 | Enhanced acidity from nitro group |
| This compound | Estimated < 4.5 | Strong inductive withdrawal from F and OCF₃ |
The proton transfer dynamics of this compound in solution are expected to be rapid, characteristic of simple acid-base reactions. In the presence of a base, the thiol proton will be readily abstracted to form the corresponding thiophenolate anion. The rate of this proton transfer is typically diffusion-controlled for strong bases. The stability of the resulting anion, enhanced by the electron-withdrawing substituents, drives the equilibrium towards the deprotonated form, even with relatively weak bases. This high acidity and the facile formation of the nucleophilic thiolate are key to the utility of this compound in a variety of chemical transformations, including the palladium-catalyzed reactions discussed previously.
Strategic Utilization of 3 Fluoro 4 Trifluoromethoxy Thiophenol As a Crucial Building Block in the Construction of Functional Molecules
Role in the Modular Synthesis of Pharmaceutical Leads and Intermediates
The presence of both a reactive thiol group and a uniquely substituted aromatic ring makes 3-Fluoro-4-(trifluoromethoxy)thiophenol a valuable synthon in pharmaceutical research. The electron-withdrawing nature of its substituents influences the acidity and nucleophilicity of the thiol, making it a predictable partner in various chemical reactions, including nucleophilic substitution and cross-coupling reactions. ontosight.ai This predictability is essential for the modular assembly of drug candidates and their intermediates.
Fluorinated heterocyclic compounds are prevalent in pharmaceuticals, with estimates suggesting they are present in a significant percentage of all bioactive molecules. nih.gov The synthesis of these scaffolds often relies on the use of specialized fluorinated building blocks. This compound is an ideal precursor for the synthesis of sulfur-containing heterocycles.
Thiocoumarins, which are sulfur bioisosteres of coumarins, represent an important class of heterocyclic compounds with a wide range of biological activities. nih.govmdpi.com The synthesis of substituted thiocoumarins can be achieved through various methods, often involving the reaction of a substituted thiophenol with other reagents to construct the thiopyranone core. researchgate.netresearchgate.net For instance, a common route involves the reaction of thiophenols with β-ketoesters or related compounds, followed by an intramolecular cyclization. researchgate.net
The use of this compound in such synthetic sequences allows for the direct introduction of both the 3-fluoro and 4-trifluoromethoxy substituents onto the thiocoumarin backbone. This strategy is highly efficient for creating a library of novel, highly fluorinated thiocoumarin derivatives for biological screening.
| Heterocyclic System | Synthetic Precursor | Key Reaction Type |
| Fluorinated Thiocoumarins | This compound | Intramolecular Cyclization |
| Fluorinated Thiophenes | This compound | Cycloaddition Reactions |
| Fluorinated Thiazoles | This compound | Condensation Reactions |
This table illustrates potential heterocyclic systems that can be synthesized using this compound as a key building block.
Structure-Activity Relationship (SAR) studies are fundamental to the drug discovery process, aiming to correlate the chemical structure of a compound with its biological activity. nih.govmdpi.com The systematic modification of a lead compound allows medicinal chemists to optimize its potency, selectivity, and pharmacokinetic properties. Fluorine and trifluoromethoxy groups are particularly valuable for SAR studies due to their profound impact on a molecule's physicochemical profile. nih.govnih.gov
| Property Influenced by Fluorination | Impact on Molecular Behavior | Relevance to SAR |
| Lipophilicity | Generally increases, enhancing membrane permeability. nih.gov | Modulates absorption, distribution, and ability to cross the blood-brain barrier. |
| Metabolic Stability | C-F bond is strong, blocking sites of metabolic oxidation. | Increases drug half-life and bioavailability. |
| Binding Affinity | Can alter electrostatic interactions with protein targets. | Optimizes potency and selectivity. |
| pKa | Can lower the pKa of nearby functional groups. | Affects ionization state and solubility at physiological pH. |
This table summarizes the key effects of incorporating fluorine-containing groups into molecules for the purpose of structure-activity relationship studies.
Applications in Agrochemical and Material Science Synthesis
The utility of this compound extends beyond pharmaceuticals into the realms of agrochemicals and material science. Fluorinated compounds constitute a large portion of modern agrochemicals, including herbicides, insecticides, and fungicides. researchgate.netnih.gov The trifluoromethyl group, in particular, is a common feature in many active ingredients. nih.gov The subject compound serves as a valuable intermediate for creating novel agrochemical candidates that feature the 3-fluoro-4-(trifluoromethoxy)phenylthio moiety.
In material science, fluorinated thiophenols and related compounds are used to create advanced materials with unique properties. ontosight.ai For example, fluorinated thiophenes are building blocks for organic polymers used in electronics. uzh.ch The incorporation of fluorine can lead to materials with enhanced thermal stability, chemical resistance, and specific electronic characteristics. This compound can be used to synthesize monomers or surface modifiers for creating fluorinated materials tailored for specific applications.
Utility in Polymer Chemistry and Advanced Materials Formation
The thiol group of this compound provides a versatile anchor point for polymer synthesis and modification. One powerful technique in this area is the para-fluoro-thiol reaction (PFTR), a type of nucleophilic aromatic substitution where a thiol displaces a fluorine atom on a pentafluorophenyl (PFP) group. rsc.orgresearchgate.net While the target compound itself possesses the thiol nucleophile rather than the electrophilic PFP group, it is perfectly suited to react with polymers that have been functionalized with PFP or other suitable electrophilic moieties.
This reaction allows for the post-polymerization modification of materials, enabling the covalent attachment of the 3-fluoro-4-(trifluoromethoxy)phenylthio group onto a polymer backbone. Such modifications can be used to precisely tune the surface properties of materials, improve their performance, or introduce new functionalities.
Furthermore, the compound could potentially be used in the synthesis of high-performance polymers like fluoro-polyetherimides. scilit.com These materials are known for their excellent thermal stability, low water absorption, and desirable electrical properties. scilit.com By incorporating monomers derived from this compound, it may be possible to develop new polymers with enhanced characteristics for applications in aerospace, electronics, and other advanced technology sectors.
Computational and Theoretical Investigations into the Electronic Structure and Reactivity of 3 Fluoro 4 Trifluoromethoxy Thiophenol
Quantum Chemical Studies on Molecular Geometry and Conformational Preferences
There are no published studies detailing the optimized molecular geometry, bond lengths, bond angles, or conformational preferences of 3-Fluoro-4-(trifluoromethoxy)thiophenol determined through quantum chemical calculations. Such studies would be essential to understand the molecule's three-dimensional structure and the rotational barriers associated with its functional groups.
Prediction and Analysis of Electronic Properties
Detailed analyses of the electronic properties of this compound, such as the energies and distributions of its frontier molecular orbitals (HOMO and LUMO) and its electrostatic potential map, are not present in the current body of scientific literature. This information is crucial for predicting the molecule's reactivity and its behavior in chemical reactions.
Mechanistic Insights from Computational Modeling
No computational studies appear to have been conducted to elucidate potential reaction mechanisms involving this compound. This includes the identification of transition states, the calculation of activation energies, and the mapping of reaction pathways, all of which are fundamental to understanding how the molecule participates in chemical transformations.
Elucidation of Structure-Reactivity Relationships through Computational Approaches
Without the foundational computational data mentioned above, it is not possible to establish clear structure-reactivity relationships for this compound through computational means. Such relationships are vital for designing new molecules with tailored properties and for predicting their chemical behavior.
Emerging Research Frontiers and Synthetic Challenges Pertaining to 3 Fluoro 4 Trifluoromethoxy Thiophenol
Development of More Sustainable and Environmentally Benign Synthetic Routes
Traditional synthetic routes to substituted thiophenols often rely on harsh reagents, high temperatures, and multi-step processes that generate significant chemical waste. The drive towards green chemistry has spurred research into more sustainable alternatives that prioritize safety, efficiency, and minimal environmental impact.
Recent advancements focus on minimizing hazardous byproducts and utilizing more benign reagents. For instance, novel methods for converting thiols and disulfides into sulfonyl fluorides—key intermediates in "click chemistry"—now employ reagents like potassium fluoride (B91410) (KF), which yield only non-toxic salts such as NaCl and KCl as byproducts. eurekalert.org This approach represents a significant step forward from older methods that required highly toxic and difficult-to-handle gases. eurekalert.org Another one-pot protocol utilizes hydrogen peroxide (H₂O₂) as a low-cost and convenient oxidant for the synthesis of sulfonyl fluorides from thiols. thieme-connect.com
Furthermore, copper-catalyzed cross-coupling reactions have emerged as a powerful tool for C-S bond formation, enabling the synthesis of aryl thiols from aryl iodides using elemental sulfur. These methods often proceed under milder conditions than classical approaches and tolerate a wide range of functional groups. organic-chemistry.org The development of "thiol-free" synthesis, which uses alternative sulfur surrogates to avoid the use of volatile and malodorous thiols, also contributes to more sustainable laboratory and industrial practices. rsc.org
Table 1: Comparison of Synthetic Routes for Fluorinated Thiophenol Derivatives
| Feature | Traditional Synthetic Routes | Emerging Sustainable Routes |
|---|---|---|
| Reagents | Often involve harsh acids, toxic gases (e.g., SO₂F₂), and stoichiometric heavy metals. | Utilize safer reagents like H₂O₂, KF, and catalytic amounts of copper. eurekalert.orgthieme-connect.comorganic-chemistry.org |
| Byproducts | Can generate significant amounts of hazardous and toxic waste. | Primarily produce non-toxic salts (e.g., NaCl, KCl) and water. eurekalert.org |
| Reaction Conditions | Frequently require high temperatures and pressures. google.com | Often proceed under milder, more energy-efficient conditions. organic-chemistry.org |
| Atom Economy | Can be low due to multi-step processes and the use of protecting groups. | Improved through one-pot procedures and catalytic cycles. thieme-connect.com |
| Safety Profile | Higher risks associated with handling toxic and volatile compounds. | Enhanced safety by avoiding malodorous thiols and highly toxic reagents. eurekalert.orgrsc.org |
Asymmetric Synthesis and Stereoselective Transformations
The introduction of stereocenters into fluorinated molecules is of paramount importance, as the biological activity of enantiomers can differ dramatically. Asymmetric synthesis, which selectively produces one enantiomer over the other, is a critical area of research for creating chiral derivatives from precursors like 3-fluoro-4-(trifluoromethoxy)thiophenol.
Organocatalysis has proven to be a highly effective strategy for asymmetric transformations. For example, the sulfa-Michael addition of thiophenols to α,β-unsaturated esters, catalyzed by cinchona alkaloid derivatives, provides a direct route to chiral fluorinated compounds. acs.org This method allows for the creation of new carbon-sulfur bonds with high levels of enantioselectivity. acs.org
N-Heterocyclic carbenes (NHCs) have also been established as powerful organocatalysts for asymmetric reactions, including the synthesis of trifluoromethyl-containing dihydropyranones. sci-hub.se While not directly involving a thiophenol, these redox-based catalytic cycles demonstrate the potential for creating complex chiral architectures from fluorinated precursors. The principles of stereospecific substitution reactions, such as the Mitsunobu reaction, offer another pathway for constructing stereodefined C-S bonds with high fidelity, even at sterically hindered centers. beilstein-journals.org The development of methods for the asymmetric introduction of the trifluoromethylthio (SCF₃) group is also highly relevant, providing strategies for creating chiral molecules with this important pharmacophore. researchgate.net
Table 2: Strategies for Asymmetric Synthesis Involving Thiophenols and Fluorinated Compounds
| Synthetic Strategy | Catalyst/Reagent Type | Key Transformation | Potential Application for Target Compound |
|---|---|---|---|
| Organocatalytic Michael Addition | Chiral amines, cinchona alkaloids. acs.orgrsc.org | Conjugate addition of the thiol to a prochiral Michael acceptor. | Formation of a chiral β-thioester or β-thioketone. |
| NHC-Catalyzed Reactions | Chiral N-Heterocyclic Carbenes. sci-hub.se | Cycloadditions or redox annulations with fluorinated substrates. | Synthesis of complex heterocyclic structures with defined stereocenters. |
| Stereospecific Substitution | Mitsunobu reagents (DEAD/PPh₃). beilstein-journals.org | Inversion of configuration at an alcohol center via Sₙ2 displacement with the thiol. | Creation of chiral thioethers from chiral secondary or tertiary alcohols. |
| Asymmetric Radical Coupling | Chiral metal complexes (e.g., Vanadyl). mdpi.com | Enantioselective cross-coupling of radical intermediates. | Formation of C-S bonds adjacent to a newly formed stereocenter. |
Exploration of Novel Reaction Manifolds and Organocatalytic Systems
Beyond established transformations, researchers are actively exploring novel reaction pathways to unlock the full synthetic potential of fluorinated thiophenols. Photocatalysis, which uses visible light to drive chemical reactions, represents a rapidly expanding frontier. Thiophenol derivatives have been shown to act as potent catalysts in photoredox cycles. researchgate.net For instance, certain arenethiolates can function as strong photo-reductants and hydrogen atom transfer (HAT) catalysts, enabling reactions like the defluoroalkylation of trifluoroacetates under mild, light-mediated conditions. researchgate.net This dual functionality opens up new possibilities for C-C and C-F bond functionalization.
The unique electronic properties imparted by the fluoro and trifluoromethoxy groups make this compound an intriguing candidate for use in new organocatalytic systems. The electron-withdrawing nature of the substituents increases the acidity of the thiol proton, potentially enhancing its reactivity as a nucleophile or its efficacy as a hydrogen-bond donor in catalysis. ontosight.ai The exploration of this compound in organocatalyzed reactions, such as enantioselective protonation or hydrogen-bonding catalysis, could lead to the discovery of new synthetic methodologies. rsc.org
Table 3: Novel Reaction Systems for Fluorinated Thiophenols
| Reaction Manifold | Energy Source | Role of Thiophenol Derivative | Potential Outcome |
|---|---|---|---|
| Photoredox Catalysis | Visible Light | Photo-reductant, Hydrogen Atom Transfer (HAT) agent. researchgate.net | Selective C-F bond cleavage, defluoroalkylation. researchgate.net |
| Electrophilic Aromatic Substitution | Acid catalyst | Nucleophilic arene attacking an electrophile. | Desulfurilative sulfonylthiolation. organic-chemistry.org |
| Hydrogen-Bonding Catalysis | None (Organocatalysis) | Chiral proton source or H-bond donor. rsc.org | Asymmetric protonation, activation of electrophiles. |
| Cross-Electrophile Coupling | Nickel catalyst | Thiolating surrogate source. rsc.org | Reductive assembly of unsymmetrical sulfides. |
Strategic Design of Next-Generation Fluorinated Synthons and Building Blocks
This compound is not merely a synthetic target but a strategic building block for constructing more complex, high-value molecules. sigmaaldrich.com The term "building block" refers to a molecule with versatile functional groups that can be readily incorporated into larger structures. sigmaaldrich.com The thiol group serves as a versatile handle for introducing the fluorinated aromatic ring into various molecular scaffolds via nucleophilic substitution, metal-catalyzed cross-coupling, or addition reactions.
In materials science, fluorinated thiophenes and related compounds are used to tune the electronic properties of conjugated polymers. nih.gov The introduction of fluorine can lower the HOMO and LUMO energy levels of the material, enhancing its stability and altering its optoelectronic characteristics. nih.gov Similarly, incorporating the 3-fluoro-4-(trifluoromethoxy)phenylthio moiety into organic semiconductors or liquid crystals could lead to materials with improved performance.
In medicinal chemistry, this compound is a precursor for synthesizing drug candidates with enhanced metabolic stability and membrane permeability. The trifluoromethoxy group is particularly valued as a lipophilic hydrogen bond acceptor that is more stable to metabolic degradation than a simple methoxy (B1213986) group. The strategic placement of this building block into a lead compound can significantly improve its pharmacokinetic profile.
Table 4: Applications of this compound as a Building Block
| Application Area | Desired Property | Role of the Building Block | Example of Resulting Structure |
|---|---|---|---|
| Medicinal Chemistry | Increased lipophilicity, metabolic stability, binding affinity. sigmaaldrich.com | Provides a metabolically robust, electron-withdrawing aromatic fragment. | Active pharmaceutical ingredients (APIs) with improved pharmacokinetics. |
| Agrochemistry | Enhanced efficacy and bioavailability. sigmaaldrich.com | Introduction of a fluorinated moiety known to improve performance in herbicides/pesticides. | Next-generation crop protection agents. |
| Materials Science | Tunable electronic properties, thermal stability. sigmaaldrich.comnih.gov | Used to construct fluorinated polymers or small molecules for organic electronics. | Organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs). |
| Organic Synthesis | Versatile chemical handle. | Serves as a nucleophilic sulfur source for complex molecule synthesis. sigmaaldrich.com | Fluorinated intermediates for multi-step total synthesis. |
Q & A
Q. What are the optimal synthetic routes for 3-fluoro-4-(trifluoromethoxy)thiophenol, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves cross-coupling reactions. For example, a palladium-catalyzed Suzuki-Miyaura coupling between iodobenzothiophene derivatives and boronic esters under anhydrous conditions (e.g., acetonitrile with K₂CO₃) yields the target compound. Reaction optimization includes controlling temperature (e.g., reflux at 80°C), inert atmosphere (N₂), and purification via silica gel chromatography followed by recrystallization (methanol or acetonitrile). Yields up to 75.4% have been reported .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Characterization relies on ¹³C NMR (126 MHz, CDCl₃) to identify key chemical shifts (e.g., δ 124.7 ppm for CF₃O groups) and mass spectrometry (EI-MS) for molecular ion confirmation. Additional techniques include thin-layer chromatography (TLC) for reaction monitoring and elemental analysis to verify purity .
Q. What are the critical safety considerations when handling this compound?
The compound’s thiol (-SH) group is reactive and may release toxic fumes under heating. Proper storage at -20°C in airtight containers under inert gas (argon) is essential. Personal protective equipment (PPE), including nitrile gloves and fume hoods, is mandatory due to potential skin/eye irritation .
Advanced Research Questions
Q. How does the electronic influence of the trifluoromethoxy group affect reactivity in cross-coupling reactions?
The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing, enhancing the electrophilicity of adjacent aromatic carbons. This facilitates nucleophilic aromatic substitution (e.g., with thiophenol derivatives) but may require careful selection of catalysts (e.g., PdCl₂(PPh₃)₂) to avoid over-activation and side reactions. Computational studies (DFT) can model charge distribution to predict reactive sites .
Q. What role does this compound play in TRPM8 antagonist design, and how are structural modifications evaluated for efficacy?
This compound is a key intermediate in synthesizing AMG 333 , a TRPM8 antagonist for migraine treatment. Modifications focus on the fluorophenyl moiety to enhance binding affinity and metabolic stability. Structure-activity relationship (SAR) studies involve replacing the thiophenol group with bioisosteres (e.g., pyridinyl) and evaluating inhibition potency via calcium flux assays in neuronal cells .
Q. How can discrepancies in NMR data between synthesized batches be resolved?
Batch-to-batch variability in NMR shifts (e.g., δ 127.4 vs. 129.2 ppm for aromatic protons) may arise from residual solvents or stereochemical impurities. Solutions include:
Q. What strategies mitigate decomposition during long-term storage of this compound?
Stabilization methods include:
- Lyophilization : For solid-state storage to prevent hydrolysis.
- Radical inhibitors : Addition of BHT (butylated hydroxytoluene) at 0.1% w/w.
- Dark/anaerobic conditions : To prevent photolytic cleavage of the C-S bond .
Methodological Insights
Q. What analytical techniques are recommended for quantifying trace impurities in this compound?
Use UPLC-MS/MS with a C18 column (1.7 µm particles) and 0.1% formic acid in water/acetonitrile mobile phase. Limit of detection (LOD) < 0.05% is achievable. For non-volatile impurities, ion chromatography with suppressed conductivity detection is preferred .
Q. How can computational modeling guide the design of derivatives with improved pharmacological properties?
Molecular docking (e.g., AutoDock Vina) into TRPM8’s binding pocket (PDB: 6NR2) identifies favorable interactions (e.g., hydrogen bonding with Arg842). QSAR models can predict logP and solubility, prioritizing derivatives with balanced lipophilicity (clogP ~2.5) for blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
